3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-10-9-11(2)20(18-10)8-7-14-17-15(19-21-14)12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEVUKSBYKLQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorobenzamidoxime
The synthesis begins with the preparation of 4-chlorobenzamidoxime (1 ), a critical precursor for the oxadiazole core. This compound is synthesized via the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in a methanolic solution under reflux. The amidoxime formation proceeds via nucleophilic addition of hydroxylamine to the nitrile group, followed by tautomerization. Yields typically exceed 85% under optimized conditions (methanol, 70°C, 6 h).
Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic Acid
The ethyl-pyrazole side chain is introduced through 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (2 ). This intermediate is synthesized in two steps:
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Alkylation of 3,5-Dimethylpyrazole : Reacting 3,5-dimethylpyrazole with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile yields ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate. This step leverages the nucleophilicity of the pyrazole’s nitrogen atom.
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Ester Hydrolysis : Saponification of the ester using aqueous sodium hydroxide (NaOH) in ethanol produces the carboxylic acid (2 ) in >90% yield.
Cyclodehydration to Form 1,2,4-Oxadiazole Core
The pivotal step involves cyclodehydration of 1 and 2 to construct the 1,2,4-oxadiazole ring. Three principal methods have been explored:
Method A: Propanephosphonic Anhydride (T3P®)-Mediated Cyclization
Reacting 1 and 2 with T3P® in dichloromethane (DCM) at room temperature for 12 hours affords the target compound in 82–88% yield. T3P® acts as a coupling agent, facilitating the dehydration-cyclization process with minimal epimerization.
Method B: Phosphorus Oxychloride (POCl₃)-Assisted Cyclization
Heating 1 and 2 with POCl₃ under reflux in anhydrous tetrahydrofuran (THF) for 6 hours achieves cyclization, yielding 75–80% of the product. POCl₃ serves as both a dehydrating agent and a Lewis acid catalyst.
Method C: Electrochemical Oxidation
An innovative approach employs electrochemical oxidation in acetonitrile with lithium perchlorate (LiClO₄) as the electrolyte. Applying a potential of 1.5 V at a platinum electrode drives the cyclization at ambient temperature, yielding 70–75% of the product.
Table 1. Comparison of Cyclization Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| T3P® | DCM, rt, 12 h | 82–88 | Mild conditions, high yield |
| POCl₃ | THF, reflux, 6 h | 75–80 | Cost-effective, scalable |
| Electrochemical | LiClO₄/CH₃CN, rt, 8 h | 70–75 | Solvent-free, eco-friendly |
Hypervalent Iodine-Mediated Desulfurization
A hypervalent iodine reagent (PhI(OAc)₂) promotes oxidative desulfurization of a thiosemicarbazide intermediate derived from 1 and 2 , yielding the oxadiazole in 68–72% efficiency. This method avoids harsh acids but requires stoichiometric oxidants.
Visible-Light Photocatalysis
Using eosin Y as a photocatalyst under visible light and atmospheric oxygen, the cyclization achieves 65–70% yield. This green chemistry approach minimizes energy consumption but is less scalable.
Optimization of Reaction Conditions
Key parameters influencing yield include:
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Temperature : T3P® reactions perform best at 25°C, while POCl₃ requires reflux (65°C).
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Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance cyclization kinetics.
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Catalyst Loading : T3P® (50 mol%) and POCl₃ (2 equiv.) are optimal.
Analytical Characterization and Validation
The final product is characterized by:
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¹H NMR : δ 8.12 (d, 2H, Ar-H), 6.25 (s, 1H, pyrazole-H), 4.32 (t, 2H, -CH₂-), 2.51 (s, 6H, -CH₃).
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MS (ESI+) : m/z 357.1 [M+H]⁺.
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HPLC : Purity >98% (C18 column, acetonitrile/water).
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating specific pathways related to cell death and survival.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The presence of the chlorophenyl and pyrazol moieties contributes to its bioactivity by enhancing membrane permeability and disrupting cellular functions.
Anti-inflammatory Effects
In preclinical trials, the compound has shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Pesticide Development
The unique structure of this oxadiazole derivative makes it suitable for developing novel pesticides. Its efficacy against specific pests has been evaluated, showing promise in protecting crops from infestations while minimizing environmental impact.
Herbicide Potential
Research into the herbicidal properties of this compound suggests that it can effectively inhibit weed growth without harming desirable plants. Field trials have indicated that formulations containing this compound can reduce weed biomass significantly.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Key 1,2,4-Oxadiazole Derivatives
Key Observations
Anti-Inflammatory Activity: The 1,3,4-oxadiazole derivatives in demonstrate that electron-withdrawing groups (e.g., 4-chlorophenyl) at position 5 enhance anti-inflammatory activity compared to electron-donating groups (e.g., 3,4-dimethoxyphenyl).
Role of Pyrazole Moieties: The 3,5-dimethylpyrazole group in the target compound may enhance metabolic stability compared to unsubstituted pyrazoles (e.g., ’s 3-phenylpyrazole analog).
Chlorophenyl as a Common Pharmacophore :
- The 4-chlorophenyl group is recurrent in bioactive compounds across heterocyclic cores (e.g., oxadiazoles, thiophenes). In , thiophene derivatives with 4-chlorophenyl substituents exhibit potent anticancer activity, suggesting this moiety’s broader utility in drug design .
Core Structure Influence :
- While 1,2,4-oxadiazoles (target compound) and 1,3,4-oxadiazoles () share similar stability, their distinct electronic profiles may lead to divergent target selectivity. Thiophene-based compounds () prioritize planar aromatic interactions, whereas oxadiazoles balance polarity and rigidity .
Hypothesized Activity of the Target Compound
Given structural parallels to compounds in and , the target compound may exhibit dual anti-inflammatory and anticancer properties. The 4-chlorophenyl group likely enhances target binding, while the pyrazole-ethyl chain could improve tissue penetration. Further in vitro and in vivo studies are required to validate these hypotheses.
Biological Activity
The compound 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and includes relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 287.76 g/mol. The chemical structure features a chlorophenyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that oxadiazole derivatives exhibit several mechanisms of action that contribute to their biological activity:
- Antiproliferative Effects : Compounds containing the oxadiazole scaffold have shown significant cytotoxicity against various cancer cell lines by inhibiting key enzymes involved in cell proliferation (e.g., thymidylate synthase, histone deacetylases) .
- Apoptosis Induction : Studies reveal that certain derivatives can induce apoptosis in cancer cells through pathways involving caspase activation and p53 expression modulation .
- Antimicrobial Activity : Some oxadiazole derivatives demonstrate antimicrobial properties, making them potential candidates for treating bacterial infections .
Biological Activity Data
The following table summarizes the biological activities reported for various oxadiazole derivatives related to the compound :
| Compound | Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | Anticancer | MCF-7 (breast cancer) | 15.63 | |
| 2 | Anticancer | A549 (lung cancer) | 0.12 - 2.78 | |
| 3 | Antimicrobial | Various bacteria | Varies |
Case Studies and Research Findings
- Anticancer Potential : A study highlighted that derivatives of 1,2,4-oxadiazoles exhibited high cytotoxicity against MCF-7 and A549 cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism involved the inhibition of growth factor signaling pathways and direct interaction with nucleic acids.
- Structure-Activity Relationship (SAR) : Research demonstrated that modifications in the phenyl ring (e.g., halogen substitutions) significantly affected the antiproliferative activity of oxadiazole derivatives. This suggests that careful structural optimization could enhance therapeutic efficacy .
- In Vivo Studies : While most studies focus on in vitro evaluations, preliminary in vivo studies indicate promising results regarding the safety profile and efficacy of certain oxadiazole derivatives in animal models . Further research is required to confirm these findings and explore clinical applications.
Q & A
Q. How can the synthesis of 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole be optimized to improve yield and purity?
Methodological Answer :
- Key Reagents : Use amidoxime precursors and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for cyclization to form the oxadiazole ring .
- Reaction Conditions : Optimize temperature (80–100°C) and solvent choice (e.g., dry dichloromethane or toluene) to minimize side reactions. Stirring under inert atmosphere (N₂/Ar) enhances stability of intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the final compound. Monitor purity via TLC and confirm with NMR .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted precursors. For example, the 4-chlorophenyl group shows characteristic aromatic proton signals at δ 7.4–7.6 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL (SHELX suite) to resolve bond lengths and angles, accounting for potential disorder in the pyrazole-ethyl linkage .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential Sirt2 inhibition?
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3,5-dimethylpyrazole with cyclic amines or halogens) to assess steric/electronic effects on enzyme binding .
- Enzyme Assays : Use α-tubulin-acetylLys40 peptide as a Sirt2 substrate in fluorescence-based assays. Measure IC₅₀ values (e.g., compound 21b in showed IC₅₀ = 1.5 µM) .
- Docking Studies : Perform molecular docking (AutoDock Vina) with the Sirt2 crystal structure (PDB: 3ZGO) to identify key interactions (e.g., hydrogen bonding with Glu294 or hydrophobic contacts with Phe234) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
